1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Overview
Description
“1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 919536-50-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 1-(6-oxo-1,6-dihydro-3-pyridazinyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid derivatives are utilized in the synthesis of novel fluoroquinolone derivatives, which exhibit significant antibacterial and antifungal activities. These compounds are synthesized and their antimicrobial activities are assessed using microbroth dilution techniques, demonstrating their potential as antimicrobial agents (Srinivasan et al., 2010).
Heterocyclic Syntheses and Novel Routes
Research includes investigating novel routes to 2,3-dihydropyridazine-4-carboxylic acids, which are synthesized via reactions of cyano-dienamides. These studies contribute to the broader understanding of heterocyclic synthesis, which is fundamental in developing new pharmacological compounds (Alnajjar et al., 2008).
Electronic Structure and Synthesis Interactions
Studies on derivatives of 6-oxopiperidine-2-carboxylic acids focus on their electronic structure, novel synthesis methods, and intermolecular interactions. These findings are crucial for understanding the structural and chemical properties of these compounds, which can influence their application in various scientific fields (Vrabel et al., 2014).
Aurora Kinase Inhibitor
This compound is also studied in the context of developing Aurora kinase inhibitors, which have potential applications in cancer treatment. By inhibiting Aurora A, these compounds may offer new avenues for therapeutic interventions in oncology (ロバート ヘンリー,ジェームズ, 2006).
Spectroscopic and Quantum Mechanical Study
The spectroscopic properties of related compounds have been investigated using various techniques like FT-IR, NMR, and UV. Quantum chemical methods are applied to study properties such as molecular electrostatic potential and intermolecular interactions. This research is important for understanding the fundamental properties of these compounds (Devi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYWOLAGLMLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693266 | |
Record name | 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919536-50-8 | |
Record name | 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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